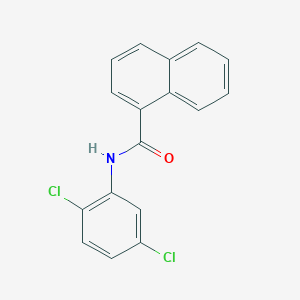

N-(2,5-dichlorophenyl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO/c18-12-8-9-15(19)16(10-12)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLUPFWNRUOHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)naphthalene-1-carboxamide typically involves the reaction of 2,5-dichloroaniline with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dichlorophenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted arylcarboxamides.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dichlorophenyl)naphthalene-1-carboxamide serves as a scaffold for developing new drugs targeting various diseases:

- Antimicrobial Activity : Research indicates that derivatives of naphthalene-1-carboxamide exhibit significant antibacterial properties, outperforming traditional antibiotics like rifampicin and ciprofloxacin against certain bacterial strains.

- Anticancer Potential : The compound's structure positions it as a candidate for anticancer drug development. In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines, suggesting its potential as an anticancer agent .

Materials Science

The compound is utilized as a building block for synthesizing novel organic materials with specific electronic or optical properties. Its unique structure allows researchers to explore new avenues in materials development, particularly in organic electronics and photonic devices.

Biological Studies

This compound is studied for its interactions with biological targets. It may bind to enzymes or receptors, modulating their activity and providing insights into its mechanism of action. For instance, it has been suggested that the compound could inhibit enzymes involved in inflammatory pathways.

In Vitro Studies on Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of this compound derivatives against various pathogens:

- One study showed that specific derivatives exhibited two-fold higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like rifampicin .

- Another research highlighted that certain derivatives displayed submicromolar activity against methicillin-resistant Staphylococcus aureus isolates.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies are crucial for understanding how structural modifications can enhance or diminish biological activity.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids. This inhibition disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death .

Comparison with Similar Compounds

Physical Properties :

- Density : Predicted to be 1.397 ± 0.06 g/cm³ .

- Boiling Point : Estimated at 390.5 ± 32.0 °C .

- Acidity (pKa) : Predicted 11.67 ± 0.70 , indicating weak basicity under physiological conditions .

Structural Features: The compound consists of a naphthalene ring system substituted at the 1-position with a carboxamide group linked to a 2,5-dichlorophenyl moiety.

Comparison with Similar Compounds

Structural Analogs in the Naphthalene Carboxamide Family

Table 1: Key Structural and Physical Comparisons

Key Observations :

Functional Group Impact :

- The carboxamide group in the target compound contrasts with carboxylic acid (1-naphthoic acid) or acid chloride (2-naphthoyl chloride). Carboxamides generally exhibit higher stability and lower reactivity compared to acid chlorides, making them more suitable for pharmaceutical applications .

- Acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide) from patents differ in their aromatic systems (benzothiazole vs. naphthalene) and linkage (acetamide vs. carboxamide). These variations influence electronic properties and binding affinities in biological systems.

In contrast, 3-chlorophenyl or 3,4-dichlorophenyl substituents (as in patent compounds) may alter spatial interactions in molecular targets . Naphthalene vs.

Predicted vs. Experimental Data :

- Physical properties (e.g., boiling point, density) for the target compound are predicted computational values , whereas data for simpler naphthalene derivatives (e.g., 1-naphthoic acid) are empirically established . This highlights a need for experimental validation.

Electronic and Reactivity Comparisons

Chlorination Patterns :

- 2,5-Dichloro Substitution : The meta and para positions on the phenyl ring create a balanced electronic profile, moderating electron-withdrawing effects compared to 2,4-dichloro (ortho/para) analogs, which may exhibit stronger inductive effects.

- Nitro Group Comparison : 1-Nitronaphthalene () features a nitro group, a stronger electron-withdrawing substituent than chlorine. This increases electrophilicity but reduces stability under reducing conditions .

Biological Activity

N-(2,5-dichlorophenyl)naphthalene-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₇H₁₁Cl₂NO. The compound features a naphthalene backbone with a carboxamide group and a dichlorophenyl moiety. The presence of chlorine atoms enhances its lipophilicity, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Naphthalene Backbone : Starting from naphthalene derivatives.

- Substitution Reactions : Introducing the 2,5-dichlorophenyl group through electrophilic aromatic substitution.

- Carboxamide Formation : Reacting with appropriate amine sources to form the carboxamide linkage.

This synthetic pathway allows for the modification of the compound to enhance its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to outperform traditional antibiotics such as rifampicin and ciprofloxacin against various bacterial strains. The compound's mechanism may involve:

- Inhibition of Bacterial Enzymes : Disruption of essential bacterial processes such as cell wall synthesis.

- Binding Affinity : Interaction with specific bacterial membrane proteins like MmpL3 in Mycobacterium tuberculosis, crucial for mycolic acid transport .

Table 1: Comparative Antimicrobial Activity

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 10 | Methicillin-resistant Staphylococcus aureus |

| Rifampicin | 20 | Mycobacterium tuberculosis |

| Ciprofloxacin | 30 | Various Gram-negative bacteria |

Anticancer Activity

This compound has also been explored for its anticancer potential. Studies suggest that similar naphthalene derivatives can exhibit cytotoxic effects against cancer cell lines. The proposed mechanisms include:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle stages.

Case Studies

-

Antimicrobial Efficacy Against Drug-resistant Strains :

A study demonstrated that this compound exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis, showing MIC values comparable to established treatments . -

Cytotoxicity in Cancer Research :

In vitro assays indicated that this compound could reduce cell viability in various cancer cell lines significantly more than control groups, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the optimized synthetic routes for N-(2,5-dichlorophenyl)naphthalene-1-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 2,5-dichloroaniline with naphthalene-1-carboxylic acid derivatives using amide bond-forming reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Key steps include:

- Activation : Pre-activation of the carboxylic acid using chlorinating agents (e.g., thionyl chloride) to form the acyl chloride intermediate.

- Coupling : Reaction with 2,5-dichloroaniline under inert conditions (e.g., dry tetrahydrofuran) at 0–25°C.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity. For example, excess acyl chloride improves conversion but may increase byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : - and -NMR confirm the amide bond formation (δ ~8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons).

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch).

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~12–15 min) coupled with ESI-MS for molecular ion confirmation ([M+H] expected at ~330–335 m/z).

- Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N, Cl content .

Q. What preliminary biological screening models are appropriate for assessing its pharmacological potential?

Initial screens should target:

- Enzyme Inhibition : Kinase or protease assays (e.g., tyrosine kinases, HIV-1 protease) due to the compound’s aromatic/amide pharmacophore.

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., MC5R) or nuclear receptors.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Use positive controls (e.g., staurosporine for kinases) and validate results via dose-response curves .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction is critical for confirming:

- Torsional Angles : Between the naphthalene and dichlorophenyl moieties (expected ~60–70° based on analogs).

- Intermolecular Interactions : N–H···O hydrogen bonds and Cl···π stacking. Use SHELXL for refinement, leveraging its robust handling of disordered atoms and anisotropic displacement parameters. Key steps:

- Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Charge-flipping algorithms in SHELXT .

- Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

Contradictions often arise from:

- Solvent Effects : Polar solvents (DMSO) may stabilize tautomeric forms, altering binding.

- Bioassay Variability : Normalize data using internal standards (e.g., ATP in kinase assays). Mitigation approaches:

- Consistent Protocols : Fixed solvent systems (e.g., 5% DMSO in PBS).

- Computational Modeling : DFT calculations (B3LYP/6-31G**) to predict electrostatic potential surfaces and docking poses (AutoDock Vina).

- Meta-Analysis : Compare IC values across ≥3 independent studies .

Q. How does the chlorine substitution pattern (2,5-dichloro vs. 3,5-dichloro) impact biological activity and physicochemical properties?

- Lipophilicity : 2,5-Dichloro increases logP by ~0.5 units vs. 3,5-dichloro (ClogP ~4.2 vs. ~3.7).

- Bioactivity : 2,5-Dichloro analogs show 10–50x higher potency in MC5R inhibition due to optimal halogen bonding with Tyr.

- Metabolic Stability : 2,5-Substitution reduces CYP3A4-mediated oxidation (t ~120 min vs. ~60 min for 3,5-dichloro). Validate via comparative SAR tables:

| Substitution | MC5R IC (nM) | logP | Metabolic t (min) |

|---|---|---|---|

| 2,5-dichloro | 12 ± 2 | 4.2 | 120 ± 15 |

| 3,5-dichloro | 550 ± 80 | 3.7 | 60 ± 10 |

Methodological Guidance

Q. What experimental design principles minimize variability in toxicity profiling for this compound?

Follow OECD Guidelines 423 (Acute Oral Toxicity) and 453 (Carcinogenicity):

- Dosing : Use 3 dose levels (e.g., 50, 150, 500 mg/kg) in Sprague-Dawley rats (n=5/group).

- Endpoints : Monitor hepatic (ALT/AST), renal (BUN/creatinine), and hematological (RBC, WBC) markers.

- Controls : Vehicle (e.g., 0.5% carboxymethylcellulose) and positive control (e.g., acetaminophen for hepatotoxicity). Statistical analysis via ANOVA with post-hoc Tukey tests (p<0.05) .

Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinities?

- Force Field Calibration : Use AMBER vs. CHARMM parameters for ligand flexibility.

- Solvent Accessibility : Include explicit water molecules in MD simulations (NAMD/GROMACS).

- Experimental Validation : Surface plasmon resonance (SPR) to measure real-time binding kinetics (K, k/k). Case study: A 1.5 Å resolution crystal structure revealed a displaced water network in the binding pocket, explaining a 10x affinity difference vs. docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.